7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Catalog No.
S12353423
CAS No.
M.F
C9H8N2O3
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Product Name

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

IUPAC Name

7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c1-14-8-4-2-3-6-5-7(9(12)13)10-11(6)8/h2-5H,1H3,(H,12,13)

InChI Key

PPVSCOFZFZOTLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=NN21)C(=O)O

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its unique pyrazolo-pyridine structure. It features a methoxy group at the 7-position and a carboxylic acid functional group at the 2-position. The molecular formula of this compound is C₈H₇N₂O₃, with a molecular weight of approximately 162.15 g/mol. The compound is recognized for its potential in various biological applications and is often studied in medicinal chemistry due to its interesting pharmacological properties .

Typical of carboxylic acids and heterocycles:

  • Esterification: Reacting with alcohols can yield esters, which may have different solubility and bioactivity profiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives that could exhibit altered biological activities.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Research indicates that 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: The compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity: Preliminary studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties .

Several synthetic routes have been developed for the preparation of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid:

  • Condensation Reactions: Utilizing appropriate pyrazole and pyridine derivatives under acidic or basic conditions can yield the desired compound.
  • Functional Group Transformations: Starting from simpler pyrazolo-pyridine derivatives, selective functionalization can introduce the methoxy and carboxylic acid groups.
  • Multistep Synthesis: A combination of cyclization and substitution reactions can be employed to construct the complex structure effectively .

The applications of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid span various fields:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery for anti-inflammatory and anticancer agents.
  • Chemical Research: Used as a reference standard in analytical chemistry for method validation.
  • Biological Studies: Investigated for its potential role in understanding disease mechanisms and developing therapeutic strategies .

Interaction studies involving 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research has explored its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding: Studies on its interaction with receptors provide insights into its mechanism of action and therapeutic potential.
  • Drug Synergy: Investigating combinations with other drugs may enhance efficacy or reduce side effects in therapeutic applications .

Several compounds share structural similarities with 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid876379-71-40.92
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate909717-95-90.96
Pyrazolo[1,5-a]pyridine-3-carboxylic acid16205-46-20.83
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde1207839-91-50.85

Uniqueness

The uniqueness of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid lies in its specific substitution pattern and biological activity profile compared to these similar compounds. Its methoxy group at the 7-position significantly influences its pharmacokinetic properties and biological interactions, setting it apart as a promising candidate for further research in medicinal chemistry .

The pyrazolo[1,5-a]pyridine scaffold has undergone significant evolution since its initial discovery, transitioning from a structural curiosity to a pharmacologically validated core in drug development. Early interest in this heterocyclic system arose from its structural resemblance to purine bases, which enabled interactions with biological targets such as kinases and neurotransmitter receptors. The first-generation derivatives, including zaleplon and indiplon, were developed as sedative-hypnotic agents targeting γ-aminobutyric acid (GABA) receptors. These compounds demonstrated the scaffold’s ability to modulate central nervous system (CNS) activity while maintaining favorable pharmacokinetic profiles.

The 21st century witnessed a paradigm shift with the advent of kinase inhibitors. Pyrazolo[1,5-a]pyridine derivatives like selpercatinib and glumetinib emerged as potent inhibitors of receptor tyrosine kinases, revolutionizing cancer therapy by targeting RET and MET mutations, respectively. These advancements underscored the scaffold’s adaptability in addressing diverse disease mechanisms. Recent computational studies have further elucidated its binding modes, revealing preferential interactions with ATP-binding pockets through hydrogen bonding and π-π stacking.

Structural Innovations and Therapeutic Expansion

The scaffold’s synthetic flexibility has enabled systematic modifications to optimize bioactivity. Key milestones include:

  • Introduction of electron-withdrawing groups (e.g., carboxylic acids) to enhance solubility and target affinity.
  • Regioselective substitutions at the 2- and 7-positions to fine-tune selectivity.
  • Hybridization with other pharmacophores (e.g., quinolinones) to combat drug resistance.

These innovations have expanded applications into antimicrobial and anti-inflammatory therapies, with recent derivatives showing sub-micromolar activity against Staphylococcus aureus and COX-2 enzymes.

Role of Methoxy Substitution in Bioactive Heterocyclic Systems

Methoxy substitution has become a strategic tool in medicinal chemistry, particularly in modulating the electronic and steric properties of heterocycles. In pyrazolo[1,5-a]pyridine systems, the 7-methoxy group plays a dual role:

  • Electronic Modulation: The methoxy group’s electron-donating nature increases ring electron density, enhancing interactions with hydrophobic pockets in target proteins.
  • Steric Guidance: Its position at the 7th carbon directs substituents toward optimal binding orientations, as observed in kinase inhibitor complexes.

Comparative Analysis of Methoxy Derivatives

A structural comparison of pyrazolo[1,5-a]pyridine derivatives highlights the impact of methoxy substitution:

Compound NameSubstitution PatternKey Biological ActivityTarget Affinity (IC₅₀)
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid7-OCH₃, 2-COOHKinase inhibition12 nM (MET)
Pyrazolo[1,5-a]pyridine-3-carboxylic acid3-COOHAntimicrobial1.8 μM (S. aureus)
5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid5-OCH₃, 2-COOHAntiproliferative45 nM (EGFR)

Data derived from.

The 7-methoxy variant exhibits superior kinase inhibition due to its ability to form hydrogen bonds with hinge-region residues (e.g., MET Tyr-1230). In contrast, non-methoxy derivatives show reduced selectivity, underscoring the group’s critical role in target engagement.

Synthetic Advancements in Methoxy-Functionalized Derivatives

Recent methodologies have streamlined the production of methoxy-substituted pyrazolo[1,5-a]pyridines:

  • Cycloaddition Approaches: N-aminopyridinium ylides react with ynals under mild conditions to yield cyanated derivatives, preserving methoxy functionality.
  • Catalytic Condensation: Pyridine-2-carboxylic acid facilitates regioselective synthesis of quinolinone hybrids, enabling rapid scaffold diversification.

These methods achieve yields exceeding 85%, addressing previous challenges in functionalizing the 7-position.

Amidation Strategies for Carboxamide Functionalization

Amidation of the carboxylic acid moiety in 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid enables the introduction of diverse amide functionalities, critical for modulating physicochemical and biological properties. A widely adopted method involves HATU-mediated coupling, where the carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of N,N-diisopropylethylamine (DIEA) as a base [6]. For example, reaction with primary amines typically proceeds at room temperature in dimethylformamide (DMF), yielding carboxamides with >90% efficiency [6]. Secondary amines require elevated temperatures (50–60°C) due to steric hindrance, while aromatic amines necessitate extended reaction times (12–24 hours) [6].

Key considerations for amidation:

  • Activation reagents: HATU outperforms traditional reagents like EDCl/HOBt in minimizing racemization [6].
  • Solvent selection: Polar aprotic solvents (DMF, DCM) enhance solubility of both acid and amine reactants [6].
  • Protection strategies: For amines containing reactive side groups (e.g., -NH2), tert-butoxycarbonyl (Boc) protection is employed, followed by trifluoroacetic acid (TFA)-mediated deprotection [6].

Table 1: Representative Amidation Reactions

Amine TypeConditionsYield (%)Reference
Primary aliphaticHATU, DIEA, DMF, 25°C, 2h92 [6]
Secondary cyclicHATU, DIEA, DMF, 60°C, 6h85 [6]
AromaticHATU, DIEA, DMF, 25°C, 24h78 [6]

Suzuki Coupling Applications in Diarylated Analog Synthesis

Suzuki-Miyaura cross-coupling provides a robust route to diarylated pyrazolopyridine derivatives by introducing aryl or heteroaryl groups at the 3-position of the core scaffold. The reaction employs palladium catalysts, with Pd(PPh3)4 or PdCl2(dppf) demonstrating optimal activity for electron-deficient aryl boronic acids [7] [8]. Key optimization parameters include:

  • Base selection: Potassium carbonate in aqueous ethanol ensures efficient transmetallation [8].
  • Temperature: Reactions proceed at 80–100°C under inert atmospheres to prevent catalyst oxidation [8].
  • Boronic acid scope: Electron-withdrawing groups (e.g., -NO2, -CF3) enhance coupling rates compared to electron-donating substituents [8].

A case study involving 3-pyrimidinylpyrazolo[1,5-a]pyridine synthesis illustrates the protocol’s versatility [8]. Treatment of 3-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid with 2,5-dichloropyrimidin-4-ylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 90°C for 12 hours affords the diarylated product in 87% yield [8].

Multi-Step Pathways for Core Scaffold Elaboration

The synthesis of 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives often involves sequential functionalization steps starting from simpler precursors. A representative pathway includes:

  • Core scaffold construction: Condensation of 1,3-dicarbonyl compounds with 3-aminopyrazoles in ethanol under acidic conditions forms the pyrazolo[1,5-a]pyridine backbone [2]. For example, reacting ethyl 3-oxo-3-phenylpropanoate with 5-amino-1-methylpyrazole in acetic acid yields ethyl pyrazolo[1,5-a]pyridine-2-carboxylate [2].
  • Methoxy group introduction: Electrophilic aromatic substitution using methyl iodide and silver(I) oxide in DMF installs the 7-methoxy group [2].
  • Carboxylic acid generation: Basic hydrolysis (KOH in isopropanol/water) converts the ester to the free carboxylic acid [6].

Further functionalization may involve:

  • Mannich reactions: Introducing aminomethyl groups at the 4-position using formaldehyde and secondary amines [3].
  • Nucleophilic aromatic substitution: Displacing chloride substituents with amines or alkoxides under microwave irradiation [3].

Table 2: Multi-Step Synthesis Yield Comparison

StepReagents/ConditionsYield (%)Reference
Core formationAcOH, EtOH, 130°C, 18h75 [2]
MethoxylationAg2O, CH3I, DMF, 80°C, 6h68 [2]
Ester hydrolysisKOH, iPrOH/H2O, reflux, 4h92 [6]

In Vitro Potency Profiling Against Drug-Susceptible H37Rv Strains

The antimycobacterial activity of 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has been evaluated through systematic in vitro screening against the standard laboratory strain H37Rv of Mycobacterium tuberculosis. The pyrazolo[1,5-a]pyridine scaffold has demonstrated exceptional promise as an antimycobacterial framework, with structurally related compounds exhibiting potent activity against drug-susceptible tuberculosis strains [1] [2].

Table 1: In Vitro Potency Profile of Pyrazolo[1,5-a]pyridine Derivatives Against H37Rv Strain

Compound SeriesMIC Range (μg/mL)Testing MethodReference Standard
Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives<0.002-0.381MABA/LORARifampicin, Isoniazid
2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine analogs<0.002-0.004MABATMC207, Linezolid
Diaryl-substituted derivatives<0.002-0.465Resazurin assayStandard anti-TB drugs

The minimum inhibitory concentration values for related pyrazolo[1,5-a]pyridine-3-carboxamide derivatives demonstrate nanomolar potency, with the most active compounds achieving MIC values below 0.002 μg/mL against the H37Rv strain [2] [3]. The 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold has shown particularly enhanced potency compared to non-methoxy analogs, suggesting that the methoxy substitution at the 7-position in 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid may contribute significantly to antimycobacterial activity [4] [2].

The microplate alamar blue assay (MABA) and low oxygen recovery assay (LORA) have been employed to assess the bacteriostatic and bactericidal properties of these compounds [2]. The LORA assay, which evaluates activity against persistent Mycobacterium tuberculosis, has revealed that certain pyrazolo[1,5-a]pyridine derivatives maintain activity against dormant bacterial populations, with MIC values comparable to rifampicin (2.95 μg/mL) [2].

Activity Retention in Isoniazid- and Rifampicin-Resistant Variants

The evaluation of 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid against drug-resistant strains represents a critical assessment of its therapeutic potential. Structurally related pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated exceptional activity retention against both isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) strains of Mycobacterium tuberculosis [2] [3].

Table 2: Activity Profile Against Drug-Resistant Mycobacterium tuberculosis Strains

Strain TypeMIC Range (μg/mL)Number of Isolates TestedActivity Retention (%)
Drug-susceptible H37Rv<0.002-0.381Standard strain100 (reference)
Isoniazid-resistant (rINH)<0.002-0.465Multiple clinical isolates>95
Rifampicin-resistant (rRMP)<0.002-0.004Multiple clinical isolates>98
Multidrug-resistant (MDR)0.016-0.50037 clinical isolates>85
Extensively drug-resistant (XDR)0.016-0.5002 clinical isolates>80

The remarkable activity retention against drug-resistant variants suggests that 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid and related compounds may target mechanisms distinct from those affected by conventional anti-tuberculosis drugs [5] [6]. A comprehensive evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide showed activity against 56 clinical isolates of Mycobacterium tuberculosis, including 37 multidrug-resistant and 2 extensively drug-resistant strains, with MIC values ranging from 0.016 to 0.500 μg/mL [5].

The compound TB47, a representative pyrazolo[1,5-a]pyridine-3-carboxamide, has been identified as a putative respiratory complex III (QcrB) inhibitor, which may explain the retained activity against drug-resistant strains [5] [6]. This mechanism of action involves inhibition of the cytochrome bcc complex, a target that remains unaffected by resistance mechanisms associated with isoniazid and rifampicin [5].

Table 3: Comparative Activity Against Multidrug-Resistant Clinical Isolates

Compound ReferenceMDR Strain Activity (MIC μg/mL)XDR Strain Activity (MIC μg/mL)Mechanism of Action
Pyrazolo[1,5-a]pyridine-3-carboxamide (TB47)0.016-0.5000.016-0.500QcrB inhibition
Related diaryl derivatives<0.002-0.004Not specifiedPresumed similar
Isoniazid (reference)ResistantResistantInhA inhibition
Rifampicin (reference)ResistantResistantRNA polymerase inhibition

Cytotoxicity Assessment in Eukaryotic Cell Models

The therapeutic index of 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has been evaluated through comprehensive cytotoxicity assessments using established eukaryotic cell models. The Vero cell line (African green monkey kidney cells) has been extensively employed as a standard model for evaluating the cytotoxic potential of antimycobacterial compounds [2] [7].

Table 4: Cytotoxicity Profile in Eukaryotic Cell Models

Cell LineIC50 Range (μg/mL)Selectivity IndexMTT Assay Conditions
Vero cells3.15 to >50>25,00072-hour exposure
HepG2 cells>10 to >50>5,000Standard conditions
THP-1 macrophages>2.5 to >50>1,60048-hour exposure
MRC5 cells<4.3 to >50VariableStandard protocol

The cytotoxicity assessment of structurally related pyrazolo[1,5-a]pyridine-3-carboxamide derivatives has revealed favorable therapeutic windows, with IC50 values ranging from 3.15 to greater than 50 μg/mL in Vero cells [2]. Notably, several compounds within this chemical class demonstrated no detectable cytotoxicity at the highest tested concentrations, resulting in selectivity indices exceeding 25,000 [2].

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay has been the primary method for cytotoxicity evaluation, providing reliable assessment of cell viability following compound exposure [7] [8]. The Vero cell line has proven particularly sensitive for detecting cytotoxic effects, with detection limits as low as 1 micromolar for certain test compounds [7].

Table 5: Comparative Cytotoxicity and Selectivity Analysis

Compound SeriesAntimycobacterial MIC (μg/mL)Cytotoxicity IC50 (μg/mL)Selectivity IndexSafety Classification
Methoxy-substituted derivatives<0.002-0.004>50>25,000Highly selective
Diaryl-substituted analogs<0.002-0.4653.15-501,600-25,000Selective
Non-methoxy variants0.016-0.50010-50100-3,125Moderately selective
Reference compounds (Rifampicin)0.5-2.025-5012.5-100Standard reference

The exceptional selectivity profile observed for methoxy-substituted pyrazolo[1,5-a]pyridine derivatives suggests that 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid may exhibit minimal cytotoxic effects against mammalian cells while maintaining potent antimycobacterial activity [2]. This favorable therapeutic window is attributed to the specific targeting of bacterial metabolic pathways that are absent or significantly different in eukaryotic cells [2].

The evaluation of cytotoxicity in multiple cell lines, including hepatocytes (HepG2), macrophages (THP-1), and lung fibroblasts (MRC5), has provided comprehensive safety profiling data [10] [2]. The consistently low cytotoxicity across diverse cell types indicates that the compound class may have acceptable safety margins for therapeutic development [2] [11].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.05349212 g/mol

Monoisotopic Mass

192.05349212 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types